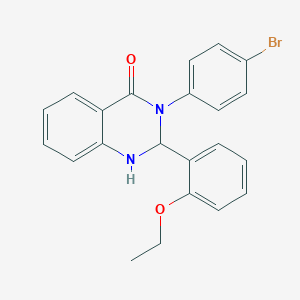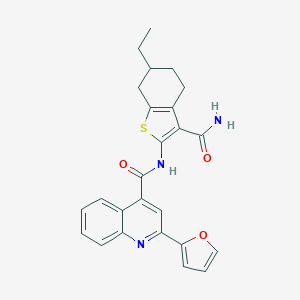![molecular formula C30H30N2O5S B330282 ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330282.png)
ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline moiety, a thiophene ring, and a cycloheptane ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
The synthesis of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the thiophene ring: The Gewald reaction is often used, involving the condensation of a ketone with elemental sulfur and a nitrile.
Cyclization: The cycloheptane ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases.
Coupling reactions: The final step involves coupling the quinoline and thiophene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
化学反応の分析
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the quinoline and thiophene moieties, using reagents like halogens or nitrating agents.
Cyclization: Further cyclization reactions can lead to the formation of more complex polycyclic structures
科学的研究の応用
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: Due to its unique structure, it is explored for use in organic semiconductors and light-emitting diodes (OLEDs)
作用機序
The mechanism of action of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication process, or interact with enzymes, leading to inhibition of their activity. The compound may also modulate signal transduction pathways by binding to receptors on the cell surface .
類似化合物との比較
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiophene derivatives: Compounds like suprofen and articaine, which are used as anti-inflammatory and anesthetic agents, respectively.
Cycloheptane derivatives: These include compounds like tropane alkaloids, which have significant pharmacological activities.
特性
分子式 |
C30H30N2O5S |
|---|---|
分子量 |
530.6 g/mol |
IUPAC名 |
ethyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O5S/c1-4-37-30(34)27-21-11-6-5-7-13-26(21)38-29(27)32-28(33)22-17-24(31-23-12-9-8-10-19(22)23)20-15-14-18(35-2)16-25(20)36-3/h8-10,12,14-17H,4-7,11,13H2,1-3H3,(H,32,33) |
InChIキー |
BPFZREWLLVBWDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(NAPHTHALENE-1-AMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B330200.png)
![Methyl 4-[6-iodo-3-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate](/img/structure/B330201.png)

![Isopropyl 6-methyl-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330204.png)
![METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE](/img/structure/B330208.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B330212.png)
![methyl 2-[(3-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330213.png)
![N-(2,5-dichlorophenyl)-3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide](/img/structure/B330214.png)
![10-acetyl-11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330215.png)
![Isopropyl 6-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330217.png)
![Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330218.png)
![6-[5-(5-Chloro-2-methylphenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330219.png)
![methyl 2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330223.png)
